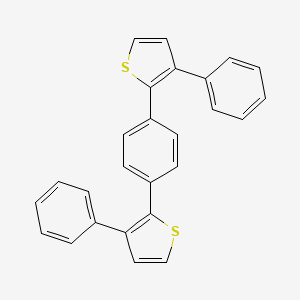
2,2'-(1,4-Phenylene)bis(3-phenylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by two thiophene rings connected through a phenylene bridge, with each thiophene ring further substituted with a phenyl group. The unique structure of 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) typically involves the coupling of 3-phenylthiophene with a 1,4-dihalobenzene derivative under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-phenylthiophene boronic acid with 1,4-dibromobenzene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl rings.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological applications, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(thiophene): Lacks the phenyl substitution on the thiophene rings.
2,2’-(1,4-Phenylene)bis(3-methylthiophene): Contains methyl groups instead of phenyl groups on the thiophene rings.
2,2’-(1,4-Phenylene)bis(3-ethylthiophene): Contains ethyl groups instead of phenyl groups on the thiophene rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) is unique due to the presence of phenyl groups on the thiophene rings, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of organic electronic materials and in the study of structure-activity relationships in biological research.
Propiedades
Número CAS |
849113-43-5 |
|---|---|
Fórmula molecular |
C26H18S2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
3-phenyl-2-[4-(3-phenylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C26H18S2/c1-3-7-19(8-4-1)23-15-17-27-25(23)21-11-13-22(14-12-21)26-24(16-18-28-26)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
HSOXMJXCIOFZGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=C(C=C3)C4=C(C=CS4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


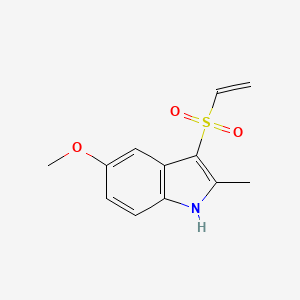
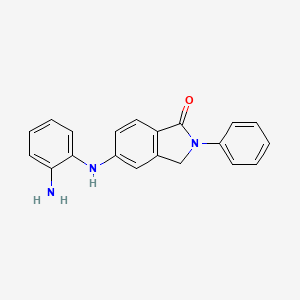
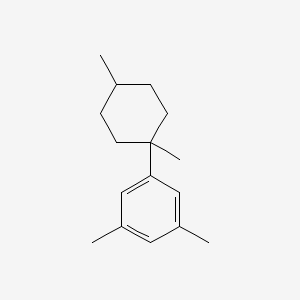
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
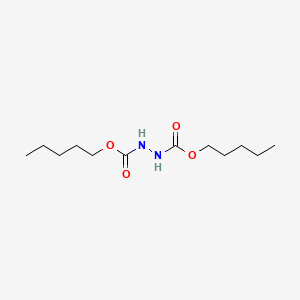
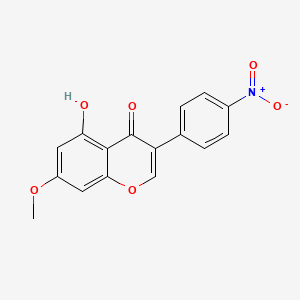

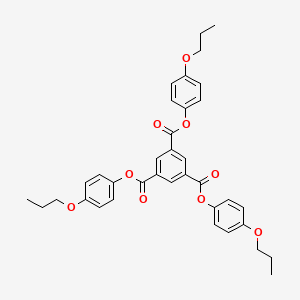
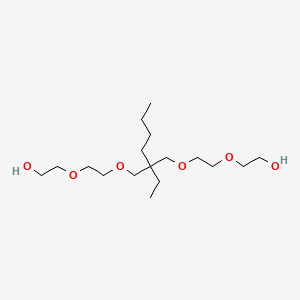
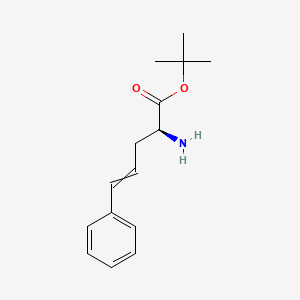
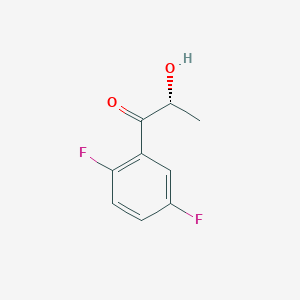
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
